1-O-三苯甲基-sn-甘油-3-磷酸胆碱

描述

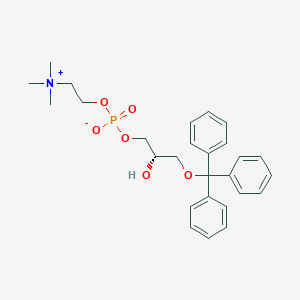

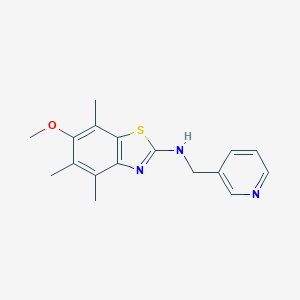

1-O-Trityl-sn-glycero-3-phosphocholine is an intermediate compound that plays a significant role in the synthesis of mixed-acid 1,2-diacylglycerophosphocholines. These compounds are important due to their relevance in the study and production of phospholipids, which are essential components of cell membranes. The compound is derived from sn-glycero-3-phosphocholine and is modified with a trityl group to facilitate further chemical reactions .

Synthesis Analysis

The synthesis of 1-O-Trityl-sn-glycero-3-phosphocholine involves the reaction of sn-glycero-3-phosphocholine with trityl chloride to yield the tritylated product. This intermediate is then used in a two-step process to produce mixed-acid diacylglycerophosphocholines. The first step involves acylation to give 1-O-trityl-2-acyl-sn-glycerophosphocholine. Subsequently, a one-pot reaction with fatty acid anhydrides or acyltriazolides, catalyzed by boron trifluoride-etherate, replaces the trityl group with an acyl moiety. This method is efficient, yielding the final product in high yield (75–90%) and with high isomeric purity (97–99%) .

Molecular Structure Analysis

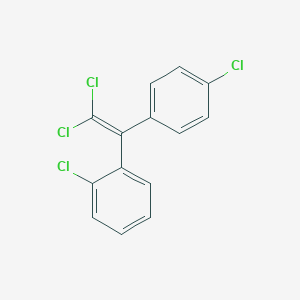

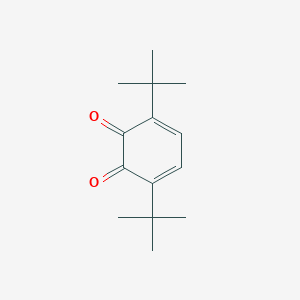

The molecular structure of 1-O-Trityl-sn-glycero-3-phosphocholine is characterized by the presence of the trityl group attached to the first carbon of the glycerol backbone. This structural modification is crucial for the subsequent synthesis steps, as it protects the hydroxyl group and allows for selective acylation at the second position. The trityl group can be removed in a controlled manner to introduce acyl chains, which is a key step in the synthesis of phospholipids .

Chemical Reactions Analysis

1-O-Trityl-sn-glycero-3-phosphocholine undergoes a series of chemical reactions that are essential for the synthesis of various phospholipid analogs. The trityl group serves as a protective group that can be selectively removed and replaced with different acyl chains. This versatility is demonstrated in the synthesis of thioester and thioether analogs of phosphatidylcholine, where the trityl-protected glycerol backbone is used as a starting material for further functionalization and the introduction of sulfur-containing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-O-Trityl-sn-glycero-3-phosphocholine are influenced by the trityl group, which is a bulky and hydrophobic moiety. This group affects the solubility and reactivity of the compound, making it suitable for organic synthesis. The high isomeric purity of the synthesized phospholipids suggests that the intermediate has well-defined chemical properties that allow for selective reactions to occur with minimal side products . The optical purity of related trityl-protected glycerol derivatives, as determined by NMR spectroscopy, exceeds 98% enantiomeric excess, indicating that the synthesis methods employed are capable of producing highly pure chiral molecules .

科学研究应用

结构生物学研究

1-O-三苯甲基-sn-甘油-3-磷酸胆碱在结构生物学中发挥着重要作用。它用于形成双层胶束(双胶束)的水性磷脂混合物中,帮助分子生物物理学家对膜结合肽进行光谱研究和可溶性蛋白质结构的结构优化。这些双胶束对于了解涉及生物膜的蛋白质和小配体的构象研究至关重要 (Wu et al., 2010).

分析化学和水解产物分析

在分析化学中,1-O-三苯甲基-sn-甘油-3-磷酸胆碱用于开发磷脂酰胆碱及其水解产物的定量分析检测方法。采用带电荷气溶胶检测器 (CAD) 技术的高效液相色谱法使用该化合物分离和监测这些产物,这对于了解 LPC 区域异构体的酰基迁移过程至关重要 (Kiełbowicz et al., 2012).

毛细管电泳和寡糖分离

1-O-三苯甲基-sn-甘油-3-磷酸胆碱用于毛细管电泳以增强聚糖的分离。此应用在分析化学中对于了解复杂的碳水化合物结构及其相互作用至关重要。磷脂制剂的组成、水合作用和温度等特性会显着影响这些研究中的分离性能 (Luo et al., 2010).

“结构化”磷脂酰胆碱的合成

1,2-二酰基-sn-甘油-3-磷酸胆碱酶促脱酰基为 sn-甘油-3-磷酸胆碱,这是合成结构化 sn-1,2-PC 的中间体,是一项重要的应用。该工艺代表了化学脱酰基的替代方法,并且在合成结构化磷脂酰胆碱中至关重要 (Blasi et al., 2006).

属性

IUPAC Name |

[(2S)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34NO6P/c1-28(2,3)19-20-33-35(30,31)34-22-26(29)21-32-27(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26,29H,19-22H2,1-3H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYOUVRPQAMQNX-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467458 | |

| Record name | 1-O-Trityl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-Trityl-sn-glycero-3-phosphocholine | |

CAS RN |

103675-56-5 | |

| Record name | 1-O-Trityl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)

![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)